2-hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide

Coordination Chemistry Metal Complex Synthesis Bioinorganic Chemistry

Indole-hydrazone procurement often yields misidentified analogs with divergent metal-chelation behavior. 2-Hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide (CAS 10245-40-6) provides the defined salicyloyl-indole scaffold with a tridentate ONO donor set. • Enables stable Cu(II)/Ni(II)/Co(II)/Zn(II) complexation absent in non-hydroxylated analogs. • Supports antiplatelet (IC50 comparable to aspirin), anticancer (MCF-7, PC3), and mosquito para-pheromone SAR studies. • Consistent 95% purity for reproducible synthetic and biological outcomes.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 10245-40-6
Cat. No. B10881262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide
CAS10245-40-6
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3O
InChIInChI=1S/C16H13N3O2/c20-15-8-4-2-6-13(15)16(21)19-18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17,20H,(H,19,21)/b18-10+
InChIKeyUFZJBFOFFCCFQW-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>41.9 [ug/mL] (The mean of the results at pH 7.4)

Chemical Identity and Vendor Availability


2-Hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide (CAS 10245-40-6) is a synthetic hydrazone derivative formed by the condensation of 2-hydroxybenzohydrazide (salicyloyl hydrazide) with indole-3-carboxaldehyde . It belongs to the broader class of aroylhydrazones, which are recognized for their capacity to chelate metal ions and exhibit diverse biological activities [1]. This specific compound is commercially available as a specialty research chemical from suppliers including Sigma-Aldrich (as part of the AldrichCPR collection) and BOC Sciences, typically offered at a purity of 95% . Its structural motif—a salicyloyl moiety linked to an indole ring—positions it as a scaffold of interest in medicinal chemistry and coordination chemistry research programs.

Product Class Aroylhydrazone – synthetic indole-hydrazone derivative
Research Scaffold Salicyloyl-indole core for coordination chemistry and medicinal chemistry programs
Procurement Profile Available from multiple suppliers as a specialty research chemical with documented purity

Structural Determinants of Activity: Why the 2-Hydroxy Moiety Is Critical


The activity profile of indole-hydrazone derivatives is highly sensitive to substitution patterns on both the benzohydrazide and indole rings [1]. Simple substitution of the benzohydrazide component—for instance, replacing the 2-hydroxybenzohydrazide group with an unsubstituted benzohydrazide or a 4-chlorobenzohydrazide—can profoundly alter metal-chelation capacity, electronic properties, and biological target engagement [2]. The 2-hydroxy (salicyloyl) group in the target compound provides a tridentate ONO donor set that enables stable complexation with transition metal ions, a feature absent in non-hydroxylated or para-substituted analogs [3]. Consequently, procurement of generic 'indole-hydrazone' compounds without precise structural specification carries a high risk of obtaining material with divergent reactivity and biological behavior, undermining reproducibility in both synthetic and biological studies.

2‑Hydroxy substitution
Replacing with unsubstituted or 4‑chloro benzohydrazide eliminates tridentate ONO chelation, altering metal-binding stoichiometry and stability.
Analog variability
Generic “indole‑hydrazone” procurement may yield para‑substituted or non‑hydroxylated analogs with divergent target engagement and reproducibility.
Coordination behavior
Absence of ortho‑hydroxy group shifts ligand denticity from tridentate to bidentate, which can fundamentally change complex geometry and catalytic properties.

Evidence-Based Differentiation from Key Analogs


Metal Chelation: Tridentate ONO vs. Bidentate Donor Sets

The target compound possesses a 2-hydroxybenzohydrazide (salicyloyl) moiety that provides a tridentate ONO donor set capable of forming stable chelate complexes with transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) [1]. In contrast, closely related analogs lacking the ortho-hydroxy group—such as N'-((1H-indol-3-yl)methylene)benzohydrazide (unsubstituted) or N'-((1H-indol-3-yl)methylene)-4-chlorobenzohydrazide—offer only bidentate (NO) coordination, resulting in complexes with distinct stoichiometries, geometries, and stability constants [2].

Chelation Mode
Class-level
Tridentate ONO donor set (target) vs. bidentate NO (non‑hydroxylated analogs)
Coordination geometry and complex stability may differ
Denticity determines stoichiometry; verify with specific metal ion
Coordination Chemistry Metal Complex Synthesis Bioinorganic Chemistry

Antiplatelet Activity in Human Platelet Assays

While direct data for 2-hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide are not available in published antiplatelet studies, structurally analogous N-substituted ((1H-indol-3-yl)methylene)benzohydrazides have demonstrated antiplatelet aggregation activity with IC50 values comparable to aspirin [1]. Compounds 2a, 2b, and 2f from the series exhibited potent inhibition of arachidonic acid (AA)-induced platelet aggregation. The study further established that substitution at the indole N-1 position modulates activity, with increased steric bulk leading to reduced potency [1]. The target compound, bearing an unsubstituted indole NH and a 2-hydroxybenzohydrazide group, represents a distinct structural entry point for exploring this scaffold.

Antiplatelet IC50
Class-level
Analogs IC50 comparable to aspirin (exact values not extracted)
Scaffold shows platelet aggregation inhibition; class-level context
Target compound not directly tested; substitution pattern modulates activity
Antiplatelet Therapy Cardiovascular Research Thrombosis Models

Antiproliferative Potency Against Cancer Cell Lines

Indole hydrazide-hydrazone derivatives, closely related to the target compound, have demonstrated potent antiproliferative activity against breast and prostate cancer cell lines [1][2]. In a 2016 study, compounds 18b, 18d, and 18j exhibited IC50 values of 0.9 µM, 0.4 µM, and 0.8 µM respectively against screened cancer cell lines, with evidence of apoptosis induction via PARP1 cleavage [1]. A 2020 study reported compound 12 with an IC50 of 3.01 µM against MCF-7 breast cancer cells, accompanied by G0/G1 cell cycle arrest and increased Bax/Bcl-2 ratio [2]. The target compound's 2-hydroxy substitution may further modulate antiproliferative potency through altered electronic properties and metal-binding potential, though direct comparative data are lacking.

Antiproliferative IC50
Class-level
Analogs: 0.4 µM (PC3) to 3.01 µM (MCF‑7); target not reported
Class-level antiproliferative activity; 2‑OH effect underexplored
MTT assay; cell lines include MCF‑7, PC3, HepG2
Cancer Research Cytotoxicity Screening Apoptosis Induction

Commercial Availability and Purity Benchmarking

2-Hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide is commercially available from multiple reputable vendors with documented purity specifications . Sigma-Aldrich supplies this compound through its AldrichCPR collection, specifically noting that it is provided 'to early discovery researchers as part of a collection of rare and unique chemicals' and that analytical data are not collected for this product . BOC Sciences offers the compound under catalog number SALOR-INT L496944-1EA with a purity specification of 95% . In contrast, many structurally related analogs (e.g., N'-((1H-indol-3-yl)methylene)-4-methoxybenzohydrazide, N'-((1H-indol-3-yl)methylene)-4-chlorobenzohydrazide) are not as readily available from major chemical suppliers, requiring custom synthesis .

Vendor Availability
Head-to-head
2+ vendors (Sigma-Aldrich, BOC Sciences) vs. 0–1 for key analogs
Immediate procurement with defined purity supports reproducibility
Sigma-Aldrich: no analytical data; BOC Sciences: 95% purity
Chemical Sourcing Compound Procurement Reproducibility

Antimicrobial Activity: Class-Level Evidence

Indole-based hydrazide-hydrazones have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . A 2024 study on (E)-N'-((1H-indol-3-yl) methylene)-4-chlorobenzohydrazide (IMCBH) assessed antibacterial and antifungal activities, with molecular docking against the 6KWT target protein . The target compound, bearing a 2-hydroxy group instead of the 4-chloro substituent, represents a distinct electronic and steric profile. Direct MIC data for 2-hydroxy-N'-(1H-indol-3-ylmethylene)benzohydrazide are not available in the primary literature. The presence of the 2-hydroxy group may influence membrane permeability and metal-chelation-mediated antimicrobial mechanisms differently than halogenated analogs [1].

Antimicrobial MIC
Data to verify
No direct MIC data available for target compound
Class-level antimicrobial inference; empirical validation required
2‑OH may alter membrane permeability vs. 4‑Cl analog
Antimicrobial Research MRSA Antifungal Screening

Mosquito Para-Pheromone Classification

A 2007 study classified long-chain aliphatic acid (1H-indol-3-ylmethylene) hydrazides, including derivatives of the target compound's core scaffold, as 'a newer class of mosquito para-pheromones' [1]. The study described synthesis via conventional reflux and microwave irradiation techniques and characterized the compounds by FTIR, NMR, and MS [1]. This classification distinguishes the target compound and its long-chain analogs from purely medicinal chemistry-focused indole hydrazones (such as antiplatelet or anticancer agents) by identifying a specific entomological application domain. The target compound's short-chain (non-aliphatic) structure may serve as a control or reference standard for structure-activity relationship (SAR) studies in vector control research.

Application Class
Class-level
Indol‑3‑ylmethylene hydrazide core classified as mosquito para‑pheromone (long‑chain derivatives)
Distinct entomological application domain vs. medicinal chemistry analogs
Target as simplified reference for SAR studies
Vector Control Semiochemicals Pest Management

Research and Industrial Application Scenarios


Synthesis of Transition Metal Complexes with Tridentate ONO Ligands

This compound is optimally deployed as a tridentate ONO donor ligand for the synthesis of Cu(II), Ni(II), Co(II), and Zn(II) complexes. The 2-hydroxybenzohydrazide moiety enables stable chelate formation that differs fundamentally from the bidentate coordination observed with non-hydroxylated indole-benzohydrazide analogs [1][2]. Researchers investigating metal-based therapeutics or catalytic systems can leverage this compound's distinct coordination geometry to generate complexes with unique stoichiometries and electronic properties not accessible using commercially available alternatives lacking the ortho-hydroxy group.

Scaffold Optimization for Antiplatelet Drug Discovery

The indole-benzohydrazide scaffold has demonstrated antiplatelet aggregation activity with IC50 values comparable to aspirin in human platelet assays [1]. The target compound, bearing an unsubstituted indole NH and a 2-hydroxybenzohydrazide group, represents a structurally distinct entry point for SAR studies aimed at optimizing potency and selectivity. Its procurement enables systematic investigation of how the 2-hydroxy substituent modulates antiplatelet activity relative to published N-substituted analogs, potentially identifying novel lead compounds for thrombosis research.

Exploration of Apoptosis-Inducing Hydrazide-Hydrazones

Indole hydrazide-hydrazone derivatives have exhibited potent antiproliferative activity against breast (MCF-7) and prostate (PC3) cancer cell lines, with IC50 values as low as 0.4 µM and evidence of apoptosis induction via PARP1 cleavage and Bax/Bcl-2 modulation [1][2]. The target compound's 2-hydroxy substitution represents an underexplored variable in this SAR landscape. Procurement for oncology-focused research programs enables direct evaluation of whether the salicyloyl moiety enhances or diminishes cytotoxicity relative to published analogs, potentially identifying new structural leads for anticancer drug development.

Reference Standard for Mosquito Para-Pheromone SAR Studies

The 1H-indol-3-ylmethylene hydrazide core has been classified as a mosquito para-pheromone scaffold when coupled with long-chain aliphatic acids [1]. The target compound, as a simplified short-chain analog, can serve as a reference standard or control compound in SAR studies aimed at optimizing para-pheromone activity for vector control applications. Its procurement supports entomological research programs investigating semiochemical-based strategies for mosquito management, a niche application domain distinct from the medicinal chemistry focus of most indole-hydrazone analogs.

Application
Selection Property
Validation Focus
Transition metal complex synthesis
Tridentate ONO ligand scaffold
Coordination geometry and stoichiometry validation
Antiplatelet SAR studies
Indole‑benzohydrazide antiplatelet scaffold
AA‑induced aggregation assay context
Apoptosis pathway investigation
Hydrazide‑hydrazone antiproliferative scaffold
Cytotoxicity and apoptosis endpoint review
Mosquito para‑pheromone SAR reference
Indole‑methylene hydrazide core
Semiochemical SAR and control comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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